molecular formula C25H18O7 B2359334 Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate CAS No. 637750-72-2

Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate

Cat. No.: B2359334
CAS No.: 637750-72-2
M. Wt: 430.412
InChI Key: DJOJUQRNSMZHNE-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a phenacyloxy group and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with phenacyl bromide in the presence of a base to form 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenacyloxy and benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The phenacyloxy group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(4-oxo-7-phenacyloxychromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c1-29-25(28)17-7-9-18(10-8-17)32-23-15-31-22-13-19(11-12-20(22)24(23)27)30-14-21(26)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJUQRNSMZHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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